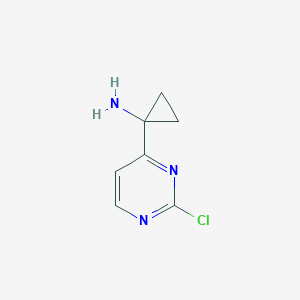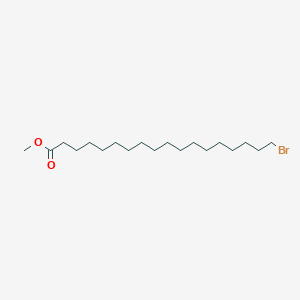![molecular formula C16H15FN2O5S B13346972 4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride CAS No. 19160-20-4](/img/structure/B13346972.png)
4-{[4-(4-Nitrophenyl)butanoyl]amino}benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C16H15FN2O5S and a molecular weight of 366.36 g/mol . This compound is characterized by the presence of a nitrophenyl group, a butanamido group, and a sulfonyl fluoride group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride can be achieved through several synthetic routesThe reaction conditions typically include the use of organic solvents such as methanol and the application of heat to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butanamido group, leading to the formation of carboxylic acids.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving protease activity.
Mecanismo De Acción
The mechanism of action of 4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .
Comparación Con Compuestos Similares
4-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride can be compared with other sulfonamide derivatives, such as:
4-Nitrophenylsulfonamide: Similar in structure but lacks the butanamido group.
Benzenesulfonyl fluoride: Lacks the nitrophenyl and butanamido groups, making it less complex.
4-Nitrophenylbutanamido: Lacks the sulfonyl fluoride group, affecting its reactivity and applications.
Propiedades
Número CAS |
19160-20-4 |
|---|---|
Fórmula molecular |
C16H15FN2O5S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H15FN2O5S/c17-25(23,24)15-10-6-13(7-11-15)18-16(20)3-1-2-12-4-8-14(9-5-12)19(21)22/h4-11H,1-3H2,(H,18,20) |
Clave InChI |
BRKPXCJQKMMFPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


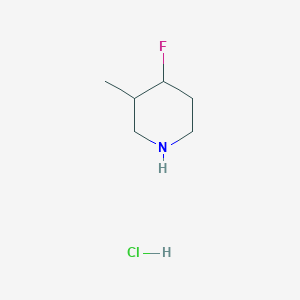
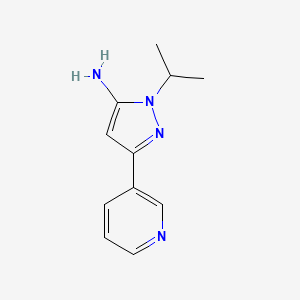
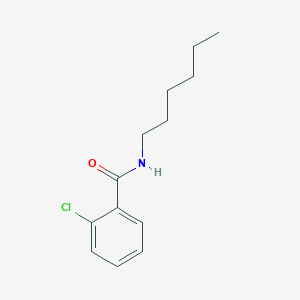

![tert-Butyl (1R,3S,5R)-3-(2-hydroxyethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13346923.png)
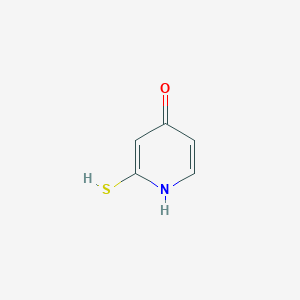

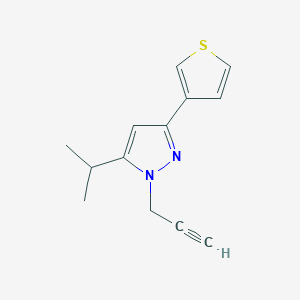
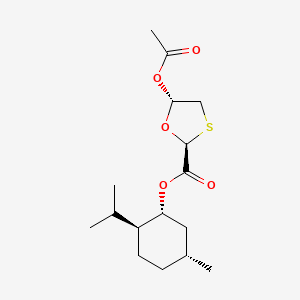

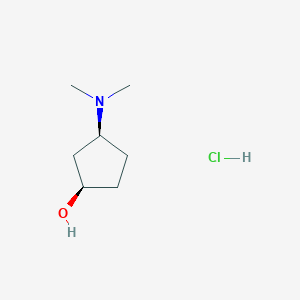
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
